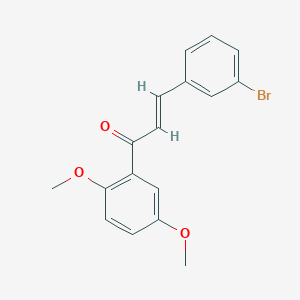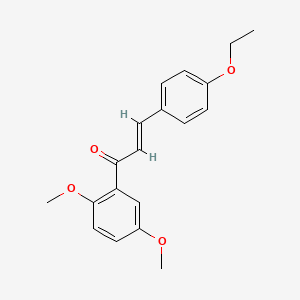![molecular formula C11H20N2O B3070392 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide CAS No. 1002803-56-6](/img/structure/B3070392.png)
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide
Übersicht
Beschreibung
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide , also known by its chemical formula C₁₁H₂₀N₂O , is a compound with a molecular weight of 196.29 g/mol . It falls within the category of biochemically relevant molecules and is used primarily for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide consists of a propanamide backbone with an ethylamine substituent attached to the nitrogen atom. The cyclohexene ring contributes to its cyclic structure. Refer to the SMILES notation: C₁CCC(=CC₁)CCNCCC(=O)N .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Structural Analysis :
- A study by Zareva (2006) investigated the structural and spectroscopic characterization of a similar compound using infrared linear-dichroic (IR-LD) spectroscopy and ab initio calculations. The study illustrated the potential of these methods in obtaining structural information and assigning IR bands for compounds similar to 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide (S. Zareva, 2006).
Synthesis and Antibacterial Activity :
- Tumosienė et al. (2012) described the synthesis of azole derivatives from a compound structurally similar to 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide, demonstrating significant antibacterial activity against specific bacteria (I. Tumosienė et al., 2012).
Urease Inhibition and Cytotoxicity :
- Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides, showing promising activity against urease enzyme and less cytotoxic behavior (M. Abbasi et al., 2020).
Analgesic and Anti-inflammatory Properties :
- Shkair et al. (2016) synthesized a series of thiadiazoles with significant anti-inflammatory and analgesic properties, highlighting the potential medical applications of similar compounds (Anas M H Shkair et al., 2016).
Antioxidant and Anticancer Activity :
- Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and found that some compounds had antioxidant and anticancer activity higher than ascorbic acid, indicating potential for similar compounds in medical applications (I. Tumosienė et al., 2020).
Eigenschaften
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDHIOEDOCJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



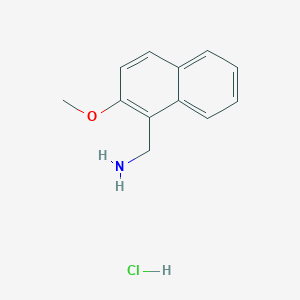
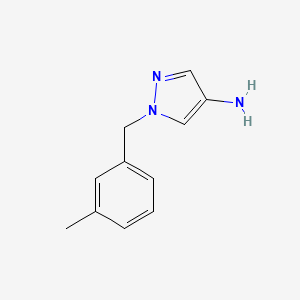

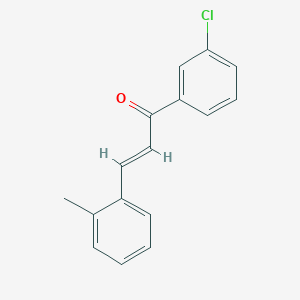

![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)

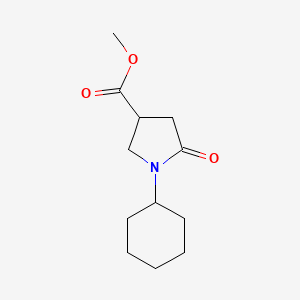
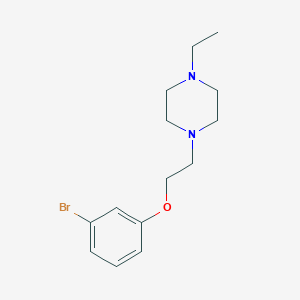
![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)

